molecular formula C17H26N2O3 B13878591 2-Amino-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-butan-1-one

2-Amino-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-butan-1-one

Cat. No.: B13878591
M. Wt: 306.4 g/mol
InChI Key: KIHNECZDBGFQBD-UHFFFAOYSA-N
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Description

(2S)-2-AMINO-1-(6,7-DIMETHOXY-3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-3,3-DIMETHYLBUTAN-1-ONE is a complex organic compound with a unique structure that includes an isoquinoline moiety and a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-AMINO-1-(6,7-DIMETHOXY-3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-3,3-DIMETHYLBUTAN-1-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the isoquinoline ring and the introduction of the amino and dimethoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-AMINO-1-(6,7-DIMETHOXY-3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-3,3-DIMETHYLBUTAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Replacement of the dimethoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, (2S)-2-AMINO-1-(6,7-DIMETHOXY-3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-3,3-DIMETHYLBUTAN-1-ONE is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-AMINO-1-(6,7-DIMETHOXY-3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-3,3-DIMETHYLBUTAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanonehydrochloride
  • (3S,3’S,4’R,6’S,8’R,8’aR)-8’-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-oxomethyl]-6’-(4-hydroxyphenyl)-3’,4’-diphenylspiro[1H-indole-3,7’-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1’,2-dione

Uniqueness

What sets (2S)-2-AMINO-1-(6,7-DIMETHOXY-3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-3,3-DIMETHYLBUTAN-1-ONE apart from similar compounds is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

2-amino-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethylbutan-1-one

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)15(18)16(20)19-7-6-11-8-13(21-4)14(22-5)9-12(11)10-19/h8-9,15H,6-7,10,18H2,1-5H3

InChI Key

KIHNECZDBGFQBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)N

Origin of Product

United States

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